molecular formula C21H29FN2O5S B11337459 Ethyl 1-({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

Ethyl 1-({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

Cat. No.: B11337459
M. Wt: 440.5 g/mol
InChI Key: BEXOZUWDYVCUQI-UHFFFAOYSA-N
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Description

ETHYL 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE: is a complex organic compound that features a piperidine backbone with various functional groups attached. The presence of the fluorophenyl and methanesulfonyl groups makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of the Fluorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Methanesulfonyl Group: This can be done using methanesulfonyl chloride in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its complex structure, it can be a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The presence of the fluorophenyl group can enhance its binding affinity to certain biological targets, while the methanesulfonyl group can improve its solubility and stability.

Comparison with Similar Compounds

  • ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE
  • ETHYL 4,4’‘-DIFLUORO-5’-HYDROXY-1,1’:3’,1’‘-TERPHENYL-4’-CARBOXYLATE

Uniqueness:

  • Functional Groups: The combination of fluorophenyl and methanesulfonyl groups in the piperidine framework is unique and imparts specific chemical and biological properties.
  • Applications: Its specific structure makes it suitable for a wide range of applications, from organic synthesis to drug development, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of ETHYL 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H29FN2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 1-[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H29FN2O5S/c1-2-29-21(26)18-7-11-23(12-8-18)20(25)17-9-13-24(14-10-17)30(27,28)15-16-3-5-19(22)6-4-16/h3-6,17-18H,2,7-15H2,1H3

InChI Key

BEXOZUWDYVCUQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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